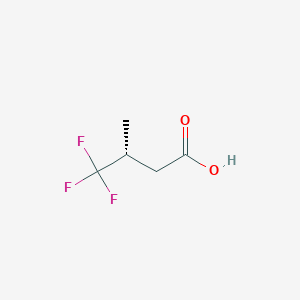

(R)-4,4,4-trifluoro-3-methylbutanoic acid

Description

General Context of Trifluoromethylated Organic Compounds in Advanced Synthesis

Trifluoromethylated organic compounds are of immense importance across various scientific disciplines, including the pharmaceutical, agrochemical, and materials science industries. acs.orgbeijingyuji.com The trifluoromethyl group can dramatically alter the physicochemical properties of a molecule. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug's metabolic stability, binding affinity to biological targets, and cell membrane permeability. organic-chemistry.orgmdpi.com For these reasons, the CF3 group is a common feature in many successful pharmaceutical compounds. beijingyuji.com

The synthesis of these valuable compounds, however, is not without its challenges. The development of efficient methods for introducing the trifluoromethyl group into organic molecules is an active and critical area of academic research. beijingyuji.com Strategies range from using nucleophilic, electrophilic, or radical trifluoromethylating reagents to the development of novel catalytic processes. beijingyuji.comnih.gov Scientists have developed a variety of reagents, such as trifluoromethyltrimethylsilane (TMSCF3), to facilitate these transformations. nih.gov Furthermore, the use of trifluoromethyl-containing building blocks offers a powerful alternative for constructing complex fluorinated molecules. mdpi.comdntb.gov.ua These building blocks are versatile precursors that can be elaborated into a wide array of more complex structures. mdpi.com

Significance of Chirality in Trifluoromethylated Compounds and their Derivatives

The concept of chirality, or the "handedness" of a molecule, is of paramount importance in the life sciences, particularly in drug design and development. numberanalytics.com Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. numberanalytics.com This has led to a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs to improve efficacy and safety. numberanalytics.com

When the influential trifluoromethyl group is attached to a stereogenic center, the resulting chiral fluorinated compound becomes a highly valuable entity. The combination of the unique properties of the CF3 group with stereochemical control allows for the fine-tuning of a molecule's interaction with its biological target. The synthesis of enantiomerically pure trifluoromethylated compounds is a significant challenge that is actively being addressed through various asymmetric synthesis strategies. nih.govnumberanalytics.com These methods include the use of chiral auxiliaries, chiral catalysts, and biocatalysis to control the stereochemical outcome of a reaction. nih.govnumberanalytics.comnih.gov The development of these methods provides access to enantiopure building blocks that are crucial for the synthesis of advanced materials and next-generation pharmaceuticals. nih.govnih.gov

Academic Research Overview of (R)-4,4,4-trifluoro-3-methylbutanoic acid as a Key Chiral Scaffold

This compound is a chiral building block that embodies the strategic combination of a carboxylic acid, a methyl group, and a trifluoromethyl group around a stereogenic center. While direct and extensive academic literature on the specific applications of this exact compound as a key scaffold is emerging, its structural motifs are present in a variety of important molecules, and its value can be inferred from research on closely related compounds.

The synthesis of chiral β-trifluoromethyl carboxylic acids and their derivatives is a topic of significant interest. For instance, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using biocatalysts like Saccharomyces uvarum has been shown to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a closely related precursor, with high enantiomeric excess. nih.gov This highlights a practical route to obtaining the chiral core structure. Another approach involves the practical asymmetric synthesis of 4,4,4-trifluoro-3-hydroxybutyrate derivatives through methods like heterochiral crystallization and subsequent chemical transformations. nih.gov

Furthermore, the utility of such chiral scaffolds is demonstrated by the use of similar building blocks in the synthesis of biologically active molecules. For example, derivatives of 3-amino-4,4,4-trifluorobutanoic acid are utilized in peptide synthesis and drug development, where the trifluoromethyl group enhances pharmacological properties. acs.org The development of synthetic routes to chiral trifluoromethylated building blocks is a testament to their perceived value in medicinal chemistry and organic synthesis. nih.govmdpi.com The structural framework of this compound, with its defined stereochemistry and functional handles, positions it as a potentially valuable precursor for the synthesis of novel, complex, and stereochemically defined molecules in academic and industrial research.

Interactive Data Table: Properties of 4,4,4-trifluoro-3-methylbutanoic acid

This table summarizes some of the known physical and chemical properties of the racemic form of 4,4,4-trifluoro-3-methylbutanoic acid.

| Property | Value | Source |

| IUPAC Name | 4,4,4-trifluoro-3-methylbutanoic acid | |

| CAS Number | 348-75-4 | |

| Molecular Formula | C5H7F3O2 | |

| Molecular Weight | 156.1 g/mol | |

| Physical Form | Liquid | |

| Purity | 95% |

Structure

3D Structure

Properties

Molecular Formula |

C5H7F3O2 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

(3R)-4,4,4-trifluoro-3-methylbutanoic acid |

InChI |

InChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m1/s1 |

InChI Key |

FFZMMBKGTNDVRX-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](CC(=O)O)C(F)(F)F |

Canonical SMILES |

CC(CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R 4,4,4 Trifluoro 3 Methylbutanoic Acid

Asymmetric Catalytic Approaches to the Trifluoromethylated Butanoic Acid Skeleton

Asymmetric catalysis offers an elegant and atom-economical approach to establishing chirality. By using a small amount of a chiral catalyst, it is possible to generate large quantities of an enantiomerically enriched product. Several catalytic strategies have been explored for the synthesis of chiral trifluoromethylated compounds.

Chiral Ligand-Controlled Reactions for Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond at the C3 position in a stereocontrolled manner is a key strategy. This is often achieved through the use of transition metal catalysts complexed with chiral ligands. A prominent example is the asymmetric hydrogenation of a suitable prochiral olefin precursor. For instance, a β-trifluoromethyl-α,β-unsaturated ester can be hydrogenated using a rhodium or ruthenium catalyst coordinated to a chiral phosphine (B1218219) ligand, such as DuPHOS or BPE. nih.gov While direct data for the specific substrate leading to (R)-4,4,4-trifluoro-3-methylbutanoic acid is not extensively published, analogous hydrogenations of tetrasubstituted dehydroamino acids have demonstrated that high enantioselectivities can be achieved, although these substrates are challenging due to steric hindrance. lookchem.com

A general representation of this approach is the hydrogenation of a tetrasubstituted olefin. The choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee).

| Catalyst Precursor | Chiral Ligand | Substrate Type | Enantioselectivity (ee) |

| [Rh(COD)₂]BF₄ | (R,R)-Me-BPE | Itaconate derivative salt | 95% ee |

| [Rh(COD)]BF₄ | (R)-trichickenfootphos | β-trifluoromethyl-α-amino acid precursor | up to 99% ee |

This table presents representative data for similar catalytic systems to illustrate the potential of the methodology.

Organocatalytic Strategies for Enantiocontrol

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of the target molecule, an organocatalytic Michael addition to a trifluoromethyl-containing acceptor is a plausible route. For example, a chiral amine or thiourea (B124793) derivative can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated compound. buchler-gmbh.comnih.gov

In a potential pathway, a chiral primary or secondary amine catalyst could activate an aldehyde or ketone to form a nucleophilic enamine, which would then add to a trifluoromethylated Michael acceptor. The stereochemical outcome is controlled by the chiral environment created by the catalyst. While specific examples for the direct synthesis of this compound are scarce, the general applicability of this method is well-established for a variety of substrates. rsc.orgnih.gov

Metal-Mediated Asymmetric Transformations

Metal-mediated reactions, beyond catalytic hydrogenation, offer diverse pathways for enantioselective synthesis. Copper-catalyzed asymmetric conjugate addition of organometallic reagents to trifluoromethylated electrophiles is a well-documented strategy. For instance, a Gilman-type reagent (a lithium diorganocuprate) or a Grignard reagent in the presence of a copper catalyst and a chiral ligand can be used to introduce the methyl group at the C3 position of a suitable trifluoromethylated precursor.

Another relevant metal-mediated approach is the asymmetric reduction of a keto-ester. Research has shown the successful microbial reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate using Saccharomyces uvarum. nih.gov This hydroxybutanoate is a direct precursor to the target carboxylic acid. The bioconversion, carried out in an aqueous-organic biphasic system, achieved high conversion and enantiomeric excess. nih.gov

| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) |

| Ethyl 4,4,4-trifluoroacetoacetate | Saccharomyces uvarum SW-58 | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0% | 85.2% |

Data from a study on the microbial synthesis of a precursor to the target molecule. nih.gov

Diastereoselective Synthetic Routes

Diastereoselective methods involve the use of a chiral auxiliary or a substrate with existing stereocenters to control the formation of a new stereocenter. These methods are often robust and predictable.

Chiral Auxiliary-Based Methodologies

The use of a chiral auxiliary is a classical and reliable method for asymmetric synthesis. williams.edu The substrate is covalently attached to the chiral auxiliary, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

A common approach involves the use of Evans oxazolidinone auxiliaries. williams.edu For the synthesis of this compound, an oxazolidinone can be acylated with a trifluoroacetyl group. Deprotonation with a strong base would form a rigid chelated (Z)-enolate. Subsequent methylation with an electrophile like methyl iodide would proceed with high diastereoselectivity, directed by the steric bulk of the auxiliary. Finally, hydrolysis of the acylated auxiliary would yield the desired (R)-enantiomer of the carboxylic acid.

| Chiral Auxiliary | Electrophile | Diastereoselectivity |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Allyl Iodide | >95% de |

| (S)-4-benzyl-2-oxazolidinone | Methyl Iodide | High (expected) |

This table illustrates the high diastereoselectivity typically achieved with Evans oxazolidinone auxiliaries in alkylation reactions. williams.edu

Substrate-Controlled Asymmetric Syntheses

In substrate-controlled synthesis, a pre-existing chiral center in the starting material dictates the stereochemistry of a newly formed stereocenter. This approach often relies on starting materials from the "chiral pool," which are readily available, enantiomerically pure natural products.

Enzymatic and Biocatalytic Pathways to this compound

Enzymatic and biocatalytic methods offer a highly selective and environmentally conscious approach to synthesizing chiral molecules. These processes utilize whole cells or isolated enzymes to catalyze stereoselective transformations under mild reaction conditions. nih.gov For the synthesis of chiral trifluoromethyl-containing building blocks, the asymmetric reduction of a corresponding keto-precursor is a common and effective strategy.

While direct enzymatic synthesis of this compound is not extensively documented, analogous transformations provide a clear precedent. For instance, the microbial reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a closely related precursor, has been successfully demonstrated. nih.govresearchgate.net This bioconversion is achieved using whole cells of microorganisms like Saccharomyces uvarum. nih.govresearchgate.net The process often involves an aqueous-organic solvent biphasic system to enhance substrate solubility and product recovery, while minimizing solvent toxicity to the microbial cells. nih.gov Optimization of reaction parameters such as pH, temperature, and substrate-to-biomass ratio is crucial for achieving high conversion rates and enantiomeric excess. nih.gov

In a typical bioconversion, the yeast cells provide carbonyl reductase enzymes that stereoselectively reduce the ketone group of the substrate, yielding the corresponding (R)-alcohol. Under optimized conditions in a biphasic system, this method can achieve high product concentrations without the need for adding expensive co-enzymes like NADP⁺, as the cell's metabolic machinery handles cofactor regeneration. nih.govresearchgate.net

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | System |

|---|---|---|---|---|---|

| Saccharomyces uvarum SW-58 | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0 | 85.2 | Aqueous-dibutylphthalate biphasic system |

Resolution Techniques for Racemic Precursors or the Final Product

Resolution is a cornerstone of stereochemistry for separating racemic mixtures into their individual enantiomers. wikipedia.org For a carboxylic acid like 4,4,4-trifluoro-3-methylbutanoic acid, several classical and modern resolution techniques can be applied either to the final racemic acid or to a suitable racemic precursor.

Diastereomeric Salt Formation and Crystallization

The most traditional and widely used method for resolving racemic acids is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The reaction produces a mixture of two diastereomeric salts, ((R)-acid·(R)-base) and ((S)-acid·(R)-base), which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org

This difference in solubility allows for their separation by fractional crystallization. libretexts.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. nih.gov After separation by filtration, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and recover the chiral resolving agent. libretexts.org The selection of the chiral base and the crystallization solvent is critical and often requires empirical screening to achieve efficient separation. wikipedia.org

| Chiral Base | Class | Typical Application |

|---|---|---|

| 1-Phenylethylamine | Synthetic Amine | A versatile and common resolving agent for a wide range of acidic compounds. libretexts.org |

| Brucine | Alkaloid | A naturally occurring and readily available base used extensively for classical resolutions. libretexts.org |

| Quinine | Alkaloid | Another natural alkaloid frequently used in diastereomeric salt crystallizations. libretexts.org |

| Quinidine | Alkaloid | A diastereomer of quinine, also effective for resolving acidic racemates. nih.gov |

Kinetic Resolution via Chemical or Enzymatic Methods

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, resulting in the separation of the unreacted, slower-reacting enantiomer. chemistryviews.org This can be achieved through either chemical or enzymatic catalysis.

Chemical Kinetic Resolution: This involves using a chiral chemical catalyst that selectively promotes the transformation of one enantiomer. For example, in a palladium-catalyzed reaction, a chiral ligand can direct the catalyst to react preferentially with one enantiomer of a substrate, allowing the other enantiomer to be recovered in high enantiomeric purity. dicp.ac.cn The efficiency of the resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. dicp.ac.cn

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution due to their exquisite stereoselectivity. A common application is the resolution of racemic esters. A lipase (B570770) can be used to selectively hydrolyze one enantiomer of a racemic ester of 4,4,4-trifluoro-3-methylbutanoic acid, producing the corresponding chiral acid and leaving the unreacted ester enantiomer. Alternatively, a lipase can selectively esterify one enantiomer of the racemic acid, leaving the other acid enantiomer unreacted. The reusability of immobilized enzymes like Novozym 435 makes this an economically attractive method. nih.gov

A highly advanced version of this method is Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. cas.cn

Preparative Chiral Chromatography for Enantiomeric Separation

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers from a racemic mixture on a large scale. merckmillipore.com The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. nih.gov

The selection of the CSP is paramount for a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and widely used due to their broad chiral recognition abilities. windows.net Cyclodextrin-based CSPs are also effective, particularly for separating various classes of compounds including heterocycles and aromatic amines. merckmillipore.com

For preparative applications, the method must be scalable. Modern column packing technologies, such as axial compression, ensure that the high efficiency observed in analytical columns is maintained in larger preparative columns, leading to high-performance, stable packed beds. windows.net The choice of mobile phase is also crucial for optimizing both separation (resolution) and sample solubility, which directly impacts the throughput of the purification. sigmaaldrich.comsigmaaldrich.com Techniques such as simulated moving bed (SMB) chromatography can further enhance the efficiency and reduce solvent consumption for industrial-scale separations. sigmaaldrich.com

| CSP Type | Chiral Selector | Key Characteristics | Typical Mobile Phases |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability and high enantioselectivity for a wide range of compounds. windows.net | Normal Phase (Hexane/Alcohol), Reversed Phase (Acetonitrile/Water), Polar Organic. nih.gov |

| Cyclodextrin-based | β-cyclodextrin and its derivatives | Effective for forming inclusion complexes; well-suited for separating hydrocarbons, steroids, and heterocycles. merckmillipore.com | Primarily Reversed Phase (Water/Methanol or Acetonitrile). merckmillipore.com |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Operates in multiple modes (NP, RP, Polar Ionic), offering high flexibility and MS-compatibility. sigmaaldrich.com | Aqueous and non-aqueous solvents; compatible with volatile buffers like ammonium (B1175870) acetate. sigmaaldrich.comsigmaaldrich.com |

| Crown Ether-based | Chiral crown ethers | Particularly effective for resolving primary amino acids and compounds with primary amine groups. nih.gov | Aqueous acidic mobile phases (e.g., perchloric acid solution). nih.gov |

Advanced Analytical Techniques for Stereochemical Characterization and Enantiomeric Purity Determination of R 4,4,4 Trifluoro 3 Methylbutanoic Acid

Chromatographic Methods for Enantioseparation and Purity Assessment

Chromatographic techniques are fundamental in separating the enantiomers of chiral compounds and assessing their purity. For (R)-4,4,4-trifluoro-3-methylbutanoic acid, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are employed, each offering distinct advantages.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC stands as a primary technique for the enantioseparation of non-volatile chiral acids. The development of a robust HPLC method is crucial for accurately quantifying the enantiomeric excess (e.e.) of this compound. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times. bgb-analytik.com

Method development typically involves screening various commercially available CSPs. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are often effective for a broad range of chiral compounds. bgb-analytik.comnih.gov For acidic compounds like the target molecule, normal-phase chromatography is often the first approach. bgb-analytik.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation. mdpi.comsemanticscholar.org The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution for carboxylic acids. beilstein-archives.org

Validation of the developed method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. ekb.eg The limit of detection (LOD) and limit of quantification (LOQ) for the undesired (S)-enantiomer are critical parameters to establish the method's sensitivity. semanticscholar.org

Table 1: Illustrative Chiral HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm | Amylose-based CSP with proven broad selectivity for chiral acids. |

| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | Common normal-phase conditions for enantioseparation of acidic compounds. mdpi.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC providing good efficiency. |

| Detection | UV at 210 nm | Carboxylic acid chromophore absorbs in the low UV region. |

| Temperature | 25°C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Chiral Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a high-resolution technique suitable for volatile and thermally stable compounds. Since carboxylic acids like this compound are generally non-volatile, a derivatization step is necessary to convert the analyte into a more volatile ester or amide derivative.

Common derivatizing agents include diazomethane (B1218177) to form methyl esters or reactions with alcohols in the presence of an acid catalyst. Another approach is indirect enantioseparation, where the acid is reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, to form diastereomers that can be separated on a non-chiral GC column. mdpi.com

Direct enantioseparation on a chiral GC column is also possible after derivatization to a simple ester. Cyclodextrin-based chiral stationary phases are widely used for this purpose. sigmaaldrich.com The selection of the appropriate CSP and temperature programming are key to achieving separation. sigmaaldrich.com

Table 2: Potential Chiral GC Method for Volatile Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | Conversion to methyl ester (e.g., using diazomethane) | Increases volatility for GC analysis. |

| Column | Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) | Gamma-cyclodextrin phase effective for various chiral compounds. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Temperature Program | 50°C (1 min), ramp to 180°C at 5°C/min | Gradient elution is often required to separate enantiomers effectively. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds; MS provides structural information. |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity. chromatographyonline.com The mobile phase in SFC is typically supercritical carbon dioxide, often modified with a small amount of a polar solvent like methanol. nih.gov

SFC is compatible with the same chiral stationary phases used in HPLC. bgb-analytik.com The lower viscosity and higher diffusivity of supercritical fluids allow for higher flow rates without a significant loss of efficiency, leading to rapid separations. chromatographyonline.com For the analysis of this compound, SFC can provide a high-throughput method for purity assessment. The method development would involve optimizing the co-solvent percentage, backpressure, and temperature to achieve the best resolution. nih.gov

Table 3: Representative SFC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | RegisPack® (Amylose-based), 5 µm, 250 x 4.6 mm | Polysaccharide CSPs are highly effective in SFC. bgb-analytik.com |

| Mobile Phase | Supercritical CO₂ / Methanol (gradient) | Methanol is a common modifier to adjust mobile phase strength. nih.gov |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC, enabling faster analysis. chromatographyonline.com |

| Backpressure | 150 bar | Maintains the CO₂ in its supercritical state. |

| Detection | UV at 210 nm | Compatible with SFC and suitable for the analyte. |

Spectroscopic Approaches for Enantiomeric Excess and Absolute Configuration Determination

Spectroscopic methods provide valuable information regarding the enantiomeric composition and the absolute three-dimensional arrangement of atoms in a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Shift Reagents or Anisotropic Solvents

NMR spectroscopy is a powerful tool for structural elucidation. To differentiate enantiomers by NMR, which are otherwise indistinguishable, a chiral environment must be created. This can be achieved by using chiral solvating agents or chiral shift reagents.

Chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the enantiomers of this compound. This interaction leads to differential chemical shifts for the corresponding nuclei in the two enantiomers, allowing for the determination of enantiomeric excess by integrating the distinct signals.

The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR a particularly sensitive technique. The use of a chiral derivatizing agent, such as a trifluoromethyl-containing acid chloride, followed by ¹⁹F NMR analysis of the resulting diastereomers can also be a highly effective method for determining absolute configuration and enantiomeric purity. nih.gov

Table 4: NMR Spectroscopy Approaches for Chiral Analysis

| Technique | Description | Expected Outcome |

|---|---|---|

| ¹H NMR with Chiral Shift Reagent | Addition of a lanthanide-based chiral shift reagent. | Splitting of proton signals (e.g., the CH₃ or CH group) into two sets, one for each enantiomer, allowing for quantification. |

| ¹⁹F NMR with Chiral Derivatizing Agent | Reaction with a chiral agent to form diastereomers. | The CF₃ group will exhibit two distinct signals in the ¹⁹F NMR spectrum, corresponding to each diastereomer. nih.gov |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of chiral molecules. These methods are based on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.org

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. harvard.edu A chiral molecule will exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) in the region of its chromophores. The carboxylic acid group in this compound has an n → π* electronic transition that is expected to produce a Cotton effect in the far-UV region (around 200-220 nm). The sign of this Cotton effect can be correlated with the absolute configuration of the molecule.

ORD measures the variation of optical rotation with the wavelength of light. wikipedia.org The resulting ORD curve can also be used to determine the absolute configuration by analyzing the shape and sign of the Cotton effect. nih.gov These experimental results are often compared with data from theoretical calculations to confidently assign the absolute stereochemistry.

Exciton-Coupled Circular Dichroism (ECCD) for Stereochemical Assignment

Exciton-Coupled Circular Dichroism (ECCD) is a powerful, non-empirical chiroptical technique used to determine the absolute configuration of chiral molecules. nih.govbiologic.net The method is based on the through-space interaction between the electric transition dipole moments of two or more chromophores within the same molecule. researchgate.net This interaction, or exciton (B1674681) coupling, results in a characteristic split Circular Dichroism (CD) spectrum, known as a couplet, which consists of two Cotton effects of opposite signs and similar intensities. nih.gov The sign of this couplet (positive or negative) is directly correlated to the absolute spatial arrangement of the chromophores, thus revealing the molecule's absolute configuration. researchgate.net

For a molecule like this compound, the intrinsic carboxylic acid group is a weak chromophore and unsuitable for direct ECCD analysis. Therefore, a derivatization strategy is required to introduce strong, UV-active chromophores. bch.ro A common approach involves converting the analyte into a bis-chromophoric derivative. In this case, the single carboxylic acid function would first need to be coupled to a molecule containing at least two hydroxyl groups (a diol), which are subsequently derivatized with a suitable chromophoric agent, such as p-bromobenzoic acid.

Alternatively, a more direct and highly sensitive method involves using a host-guest complexation approach with a "porphyrin tweezer." columbia.edu In this strategy, the chiral acid is derivatized to attach a bidentate carrier, which can then be non-covalently bound by a bis-porphyrin host. The fixed, chiral orientation of the intensely absorbing porphyrin rings in the resulting complex generates a strong exciton-coupled CD spectrum, allowing for stereochemical assignment on a microgram scale. columbia.edu

Table 1: Conceptual Derivatization Strategy for ECCD Analysis

| Step | Procedure | Purpose | Expected Outcome |

| 1 | Derivatization of the Analyte | Introduce chromophores necessary for exciton coupling. | Formation of a derivative of this compound containing two spatially distinct, strongly absorbing groups (e.g., benzoates, porphyrins). |

| 2 | CD Spectroscopy | Measure the differential absorption of circularly polarized light by the derivatized analyte. | Acquisition of the CD spectrum, which should display a bisignate (split) signal, or "couplet". |

| 3 | Correlation of Couplet Sign to Configuration | Apply the exciton chirality rule, which relates the sign of the CD couplet to the helicity of the interacting chromophores. | A positive or negative exciton couplet indicates a specific clockwise or counter-clockwise spatial arrangement of the chromophores, thereby assigning the absolute configuration of the chiral center. |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Enantiomeric Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. chromatographytoday.com For the separation of enantiomers, which have identical physical properties, a chiral selector must be added to the background electrolyte (BGE). chromatographytoday.commdpi.com The chiral selector forms transient, diastereomeric complexes with each enantiomer, and if the stability of these complexes differs, the enantiomers will migrate at different velocities, leading to separation. bio-rad.com

For an acidic compound like this compound, cyclodextrins (CDs) and their derivatives are highly effective chiral selectors. nih.govspringernature.com These macrocyclic oligosaccharides have a chiral cavity into which an enantiomer can fit, with the stability of the inclusion complex depending on the stereochemistry.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the applicability of CE to neutral analytes and enhances the separation of charged ones. wikipedia.org It is performed by adding a surfactant to the BGE at a concentration above its critical micelle concentration (CMC), forming a pseudo-stationary phase of micelles. longdom.orgnih.gov Analytes partition between the aqueous BGE and the hydrophobic interior of the micelles. wikipedia.org For chiral separations, a chiral selector can be added to the BGE, or a chiral surfactant (e.g., bile salts) can be used to form the micelles. longdom.orgnih.gov This approach provides an additional separation mechanism based on differential partitioning into the chiral micellar phase, often leading to improved resolution of enantiomers.

Table 2: Representative MEKC Method Parameters for Enantiomeric Separation

| Parameter | Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d., ~50 cm total length | Provides the separation channel. |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 7.5 | Maintains pH and ionic strength. |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms the micellar pseudo-stationary phase. |

| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Induces enantioselective interaction. |

| Applied Voltage | 20 kV | Drives the electroosmotic flow and electrophoretic migration. |

| Temperature | 25 °C | Ensures run-to-run reproducibility. |

| Detection | UV at 200-210 nm | Monitors the analyte as it passes the detector. |

Integrated Analytical Strategies for Comprehensive Purity Profile Establishment

A complete understanding of a chemical entity requires an integrated approach that combines multiple analytical techniques to determine not only the identity and stereochemical purity but also the quantitative assay and the profile of any related impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay of the Principal Component

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity or concentration of a substance without requiring an identical reference standard of the analyte. acanthusresearch.comresearchgate.net The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated. acanthusresearch.com

For this compound, ¹⁹F qNMR is a particularly powerful and specific technique. nih.gov The trifluoromethyl (CF₃) group provides a sharp, distinct signal in a spectral region that is typically free from interfering signals. rsc.org The ¹⁹F nucleus has the advantages of 100% natural abundance and high sensitivity, making it ideal for quantification. researchgate.net The assay is performed by dissolving accurately weighed amounts of the analyte and a suitable fluorinated internal standard (e.g., trifluoroacetic acid or another stable compound with a non-overlapping ¹⁹F signal) in a deuterated solvent and acquiring the ¹⁹F NMR spectrum with appropriate parameters to ensure full signal relaxation. nih.gov

Table 3: Hypothetical ¹⁹F qNMR Purity Calculation

| Parameter | Symbol | Value |

| Integral of Analyte (CF₃) Signal | Iₓ | 1.50 |

| Integral of Internal Standard (IS) Signal | Iₛₜ | 1.00 |

| Weight of Analyte | Wₓ | 15.6 mg |

| Weight of Internal Standard | Wₛₜ | 10.5 mg |

| Purity of Internal Standard | Pₛₜ | 99.8% |

| Molecular Weight of Analyte | Mₓ | 156.10 g/mol |

| Molecular Weight of Internal Standard | Mₛₜ | 114.02 g/mol |

| Number of Fluorine Nuclei in Analyte | Nₓ | 3 |

| Number of Fluorine Nuclei in IS | Nₛₜ | 3 |

| Calculated Purity of Analyte (Pₓ) | Formula | 98.5% |

Formula for Purity (Pₓ):

Mass Spectrometry (MS) Coupled Techniques for Impurity Profiling

Establishing a comprehensive impurity profile is critical for quality control. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detection, identification, and quantification of process-related impurities and degradation products. nih.govptfarm.pl

The strategy for impurity profiling of this compound begins with developing an LC method capable of separating the main component from any potential impurities. The effluent from the LC column is directed into the mass spectrometer. The mass spectrum of the pure compound is first obtained to determine its molecular ion and characteristic fragmentation pattern under MS/MS conditions. ptfarm.pl Impurities are then identified by their mass-to-charge ratios (m/z). The high mass accuracy of modern instruments can help suggest elemental compositions. The fragmentation patterns of these impurities are then compared to that of the parent compound to elucidate their structures, as impurities are often structurally related. ptfarm.pl The presence of the CF₃ group provides a unique isotopic signature and a common fragment loss (e.g., loss of 69 Da for CF₃) that aids in identifying related substances.

Table 4: Potential Impurities and their MS Signatures

| Compound Name | Structure | Expected [M-H]⁻ (m/z) | Key MS/MS Fragment | Potential Origin |

| This compound | C₅H₇F₃O₂ | 155.03 | 111.04 ([M-H-CO₂]⁻) | Parent Compound |

| (S)-4,4,4-trifluoro-3-methylbutanoic acid | C₅H₇F₃O₂ | 155.03 | 111.04 ([M-H-CO₂]⁻) | Enantiomeric Impurity |

| 3-(Trifluoromethyl)butanoic acid | C₅H₇F₃O₂ | 155.03 | 111.04 ([M-H-CO₂]⁻) | Regioisomeric Impurity |

| 4,4,4-Trifluorobutanoic acid | C₄H₅F₃O₂ | 141.02 | 97.03 ([M-H-CO₂]⁻) | Unmethylated Precursor |

| Ethyl (R)-4,4,4-trifluoro-3-methylbutanoate | C₇H₁₁F₃O₂ | 197.06 ([M+H]⁺) | 155.03 ([M+H-C₂H₄]⁺) | Esterification Impurity |

Strategic Applications of R 4,4,4 Trifluoro 3 Methylbutanoic Acid in Asymmetric Organic Synthesis

Role as a Chiral Building Block in the Construction of Complex Molecules

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. The defined stereochemistry of these blocks is incorporated into the final product, avoiding the need for challenging chiral separations or asymmetric transformations at later stages of a synthetic sequence.

The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability and binding affinity. mdpi.com Chiral fluorinated building blocks are therefore highly sought after for the synthesis of new pharmaceutical agents. While direct examples of the integration of (R)-4,4,4-trifluoro-3-methylbutanoic acid into specific APIs are not prominent in reviewed literature, the utility of similar structures is well-established. For instance, fluorinated γ-amino acids are key components in various biologically active compounds. nih.gov The synthesis of these structures often relies on the development of novel chiral catalysts and phase-transfer systems to ensure high enantioselectivity. nih.gov The structural similarity of this compound to these key intermediates suggests its potential as a valuable precursor in the development of new therapeutic agents.

The synthesis of natural products and their analogues often employs chiral building blocks to construct complex stereochemical architectures. Fluorinated analogues of natural products are of particular interest as they can exhibit altered or enhanced biological activities. There is limited specific information on the use of this compound in the total synthesis of natural products. However, the development of methods for creating chiral trifluoromethylated compounds is an active area of research, indicating a demand for such building blocks in creating novel, biologically active molecules that may mimic natural products. elsevierpure.com

Derivatization Strategies for Expanding Synthetic Utility

The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical transformations, allowing for its conversion into other key functional groups while preserving the adjacent chiral center.

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. Modern methods, such as the use of ammonia-borane catalyzed by titanium tetrachloride, offer efficient conversion of carboxylic acids to alcohols under mild conditions, compatible with a variety of functional groups and without racemization of adjacent chiral centers. acs.org

| Transformation | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Ketone to Chiral Alcohol | Chiral Organomagnesium Amides (COMAs) | High enantioselectivity (up to 98:2 er) and yield (>85%). Recoverable chiral amine. | acs.org |

| Carboxylic Acid to Alcohol | NH3-BH3 / TiCl4 (catalytic) | Room temperature reduction, tolerant of various functional groups, preserves chirality. | acs.org |

| Ketoimine to Chiral Amine | Trichlorosilane / Chiral Lewis Base (e.g., picolinamide (B142947) A) | High yield (>90%) and enantioselectivity (up to 98% ee) for trifluoromethyl imines. | rsc.org |

These chiral trifluoromethylated alcohols are valuable intermediates themselves. For example, they can be accessed via the asymmetric reduction of trifluoromethyl ketones, a reaction for which several catalytic systems have been developed to provide high enantioselectivity. acs.org Similarly, the synthesis of chiral trifluoromethylated amines often proceeds through the reduction of corresponding imines, which can be derived from ketones or aldehydes. rsc.org

The formation of amides and esters from carboxylic acids is a cornerstone of organic synthesis, particularly in peptide synthesis and the creation of prodrugs. Standard coupling reagents such as EDC/HOBt are often used, but challenging substrates, such as sterically hindered acids or electron-deficient amines, may require more specialized methods. rsc.org For instance, the in situ formation of acyl fluorides has been shown to be effective for difficult amide couplings. rsc.org

Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an excess of alcohol, is a classic and cost-effective method for preparing esters. masterorganicchemistry.com Alternatively, enzymatic methods, such as those using lipases, can offer high enantioselectivity in the esterification of racemic acids, providing a route to resolve chiral compounds. nih.gov The resulting chiral amides and esters of this compound would be valuable intermediates for further functionalization or for incorporation into larger molecules like peptides or polyesters. For example, Fmoc-protected amino acids with a similar 3-amino-4,4,4-trifluorobutyric acid structure are used as building blocks in peptide synthesis. chemimpex.com

| Reaction | Coupling Method/Reagent | Substrate Scope/Advantages | Reference |

|---|---|---|---|

| Amide Coupling | In situ Acyl Fluoride Formation | Efficient for sterically hindered substrates and electron-deficient amines. | rsc.org |

| Amide Coupling | Uronium-Based Reagents (e.g., COMU) | High yields for dipeptides with no detectable epimerization under mechanochemical conditions. | scispace.com |

| Amide Coupling | SO2F2 | Mediates direct coupling at room temperature with high efficiency and simple work-up. | rsc.org |

| Esterification | Fischer Esterification (Acid Catalyst) | Classic, cost-effective method for large-scale synthesis. | masterorganicchemistry.com |

| Esterification | Lipase-catalyzed | Enantioselective, useful for kinetic resolution of racemic acids. | nih.gov |

Precursor in the Development of Chiral Trifluoromethylated Ligands and Catalysts

Chiral phosphine (B1218219) ligands are of paramount importance in transition-metal-catalyzed asymmetric reactions. tcichemicals.comnih.govsigmaaldrich.com The electronic properties and steric bulk of the substituents on the phosphorus atom are crucial for the ligand's effectiveness in inducing enantioselectivity. The electron-withdrawing trifluoromethyl group can be used to tune these properties.

While there is no specific literature detailing the use of this compound as a precursor for chiral ligands, its structure contains a chiral center and a trifluoromethyl group, making it a conceptually suitable starting material. The synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, often involves multi-step sequences starting from simpler chiral molecules. nih.govnih.gov The carboxylic acid of the title compound could be reduced to an alcohol, which could then be converted to a halide or tosylate. This electrophilic center could then be used to alkylate a phosphine, introducing the chiral trifluoromethylated moiety into a ligand scaffold. Such a ligand could find potential applications in a range of asymmetric catalytic reactions, including hydrogenations, cross-couplings, and hydroformylations.

Emerging Research Directions and Future Outlook for R 4,4,4 Trifluoro 3 Methylbutanoic Acid

Development of More Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly methods for synthesizing chiral molecules is a significant area of focus in modern chemistry. rsc.orgresearchgate.net For (R)-4,4,4-trifluoro-3-methylbutanoic acid, research is moving towards greener alternatives to traditional synthetic protocols. One promising approach involves the use of biocatalysis. For instance, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to its corresponding alcohol, a precursor to the desired acid, has been achieved using whole cells of Saccharomyces uvarum in a biphasic aqueous-organic solvent system. nih.gov This method offers high conversion and enantiomeric excess under optimized conditions, avoiding the need for co-enzyme addition. nih.gov

Future research in this area will likely focus on:

Enzyme Engineering: Tailoring enzymes to enhance their activity, selectivity, and stability for the specific synthesis of this compound and its precursors.

Alternative Solvents: Exploring the use of greener solvents, such as deep eutectic solvents or supercritical fluids, to replace traditional organic solvents. mdpi.compsu.edu

Waste Reduction: Designing synthetic routes with higher atom economy and minimizing the generation of hazardous byproducts. acs.org

Advancements in High-Throughput Screening Methodologies for Synthetic and Analytical Applications

High-throughput screening (HTS) has become an indispensable tool in chemical research, enabling the rapid evaluation of numerous reactions or compounds. numberanalytics.comchemcopilot.com For chiral compounds like this compound, HTS is crucial for both the discovery of efficient synthetic routes and for analytical purposes, such as determining enantiomeric excess. nih.govchromatographytoday.com

Recent advancements in HTS relevant to this compound include:

Miniaturization and Automation: The use of microtiter plates and robotic systems allows for the parallel execution of a large number of experiments, significantly accelerating the research process. wikipedia.orgwikipedia.org

Sensitive Detection Methods: Fluorescence-based assays and other sensitive detection techniques enable the rapid and accurate determination of reaction outcomes, including yield and enantioselectivity. nih.gov

Chromatographic Screening: Automated high-throughput screening using HPLC and SFC with columns packed with smaller particles can quickly identify the best chiral stationary phases for separating enantiomers. chromatographytoday.com

Future developments are expected to integrate HTS with machine learning algorithms to predict optimal reaction conditions and to develop novel analytical methods for real-time monitoring of asymmetric reactions.

Exploration of Novel Applications in Materials Science and Medicinal Chemistry Beyond Traditional Intermediates

The unique properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make this compound a valuable building block for new materials and pharmaceuticals. mdpi.commdpi.com

In Materials Science: The incorporation of fluorine can significantly alter the physical and chemical properties of materials, leading to applications in:

Electronics and Optoelectronics: Fluorinated organic materials are being investigated for use in electroluminescent diodes and field-effect transistors due to their enhanced electron injection and resistance to degradation. rsc.org

Functional Polymers: Fluorination can impart desirable properties like increased hydrophobicity and thermal stability to polymers. psu.edu

In Medicinal Chemistry: The strategic placement of fluorine atoms is a common strategy in drug design to improve a compound's pharmacokinetic and pharmacodynamic profile. acs.org this compound can serve as a chiral synthon for:

Enzyme Inhibitors: The trifluoromethyl group can enhance binding affinity to enzyme active sites. mdpi.com

Novel Therapeutics: The development of new drugs for a wide range of diseases, including cancer and neurological disorders, often involves the use of fluorinated building blocks. mdpi.comkorea.ac.kr The introduction of a trifluoromethyl group can significantly impact the biological activity and metabolic stability of drug candidates. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Scalability

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. acs.orgacs.org The integration of flow chemistry with automated synthesis platforms is set to revolutionize the production of complex molecules like this compound. syrris.comnih.gov

Key aspects of this integration include:

Modular Systems: Automated platforms can be designed with modular components for synthesis, purification, and analysis, allowing for flexible and efficient workflows. syrris.comnih.gov

Real-time Optimization: In-line analytical techniques can monitor reactions in real-time, enabling rapid optimization of reaction parameters. syrris.com

On-demand Synthesis: Automated flow systems can produce desired quantities of the target molecule as needed, reducing waste and storage requirements. sigmaaldrich.com

The combination of flow chemistry and automation will likely lead to more efficient, safer, and scalable manufacturing processes for this compound and its derivatives, facilitating its broader application in research and industry. rsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.